molecular formula C9H9N3OS B12491617 S-(1H-benzotriazol-1-ylmethyl) ethanethioate

S-(1H-benzotriazol-1-ylmethyl) ethanethioate

Cat. No.: B12491617
M. Wt: 207.25 g/mol
InChI Key: DQAAZQVVVRFAHF-UHFFFAOYSA-N
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Description

1-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]ETHANONE is a compound that features a benzotriazole moiety linked to an ethanone group via a sulfanyl bridge. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes .

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

S-(benzotriazol-1-ylmethyl) ethanethioate

InChI

InChI=1S/C9H9N3OS/c1-7(13)14-6-12-9-5-3-2-4-8(9)10-11-12/h2-5H,6H2,1H3

InChI Key

DQAAZQVVVRFAHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCN1C2=CC=CC=C2N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]ETHANONE typically involves the reaction of benzotriazole with ethanone derivatives under specific conditions. One common method includes the use of 1H-benzotriazole and ethanone in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions is crucial to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]ETHANONE is unique due to its specific combination of a benzotriazole moiety and an ethanone group linked by a sulfanyl bridge. This structure imparts distinct physicochemical properties, making it valuable for various applications in research and industry .

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